2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
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Overview
Description
2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes thiazolidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of a thiazolidine derivative with an indole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-BROMO-1-HEXYL-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
- (3Z)-5-BROMO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PENTYL-1,3-DIHYDRO-2H-INDOL-2-ONE
- (3Z)-5-BROMO-3-(3-HEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Uniqueness
What sets 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide apart from similar compounds is its unique combination of thiazolidine and indole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O3S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-12-24-21(28)19(30-22(24)29)18-15-10-6-7-11-16(15)25(20(18)27)13-17(26)23-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26)/b19-18- |
InChI Key |
PMTNNGPQCGDLOF-HNENSFHCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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